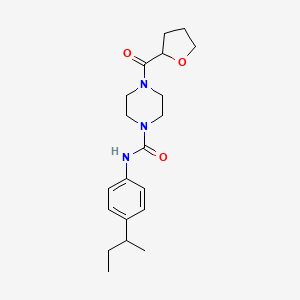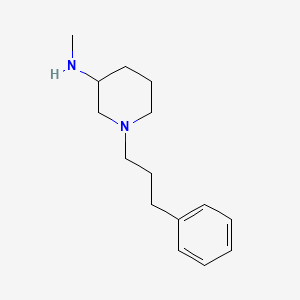![molecular formula C17H30N4O B5432123 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine](/img/structure/B5432123.png)
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine, also known as EIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine is not fully understood, but it is believed to act on a variety of targets in the central nervous system. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, as well as inhibit the activity of ion channels such as the NMDA receptor. These effects may contribute to the overall physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of ion channels, and alteration of synaptic plasticity. These effects may contribute to the potential therapeutic applications of this compound in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine in laboratory experiments is its well-characterized pharmacology and mechanism of action. This allows for precise control over the experimental conditions and interpretation of the results. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of the experimental subjects.
Orientations Futures
There are many potential future directions for research on 4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine, including further investigation of its mechanism of action, development of more specific and potent analogs, and exploration of its potential therapeutic applications in a variety of neurological disorders. Additionally, this compound may have potential applications in other fields, such as cancer research and drug delivery. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with 1-isopropyl-2-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the use of different reagents and catalysts, but all result in the formation of this compound.
Applications De Recherche Scientifique
4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and drug discovery. It has been shown to have a variety of effects on the central nervous system, including modulation of neurotransmitter release and inhibition of ion channels. This compound has also been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and anxiety.
Propriétés
IUPAC Name |
(2-ethyl-5-propan-2-ylpyrazol-3-yl)-(3-methyl-4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-7-21-16(10-15(18-21)12(2)3)17(22)19-8-9-20(13(4)5)14(6)11-19/h10,12-14H,7-9,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDIIQXZUBDHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(C(C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5432044.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432055.png)
![3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5432064.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide](/img/structure/B5432065.png)


![{5-[1-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5432096.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5432100.png)
![5-[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B5432120.png)
![2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5432126.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5432129.png)
![N-[(2-aminopyridin-3-yl)methyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432130.png)